Critical Intermediate Status: Remifentanil Synthesis Pathway Differentiation
1-Benzylpiperidin-4-one (1) is explicitly identified as the starting compound for the synthesis of remifentanil (Ultiva), a marketed μ-opioid receptor agonist used for safe pain suppression during delivery and anesthesia during surgery [1]. The synthesis proceeds via Horner-Emmons condensation of 1-benzylpiperidin-4-one with phosphonate to yield unsaturated ester (VII), followed by hydrogenation over Pd/C producing double bond reduction and simultaneous N-benzyl group cleavage to afford the piperidine intermediate (VIII), which is then alkylated to complete the remifentanil scaffold [2]. In an optimized Strecker-type condensation starting from 1-benzylpiperidin-4-one (1), the reaction with aniline and HCN yielded the anilino-nitrile (2) in approximately 90% yield, demonstrating the compound's reliable performance in this critical transformation [3]. This pathway specificity means that alternative piperidone regioisomers (e.g., 1-benzylpiperidin-3-one) or reduced analogues (e.g., 4-benzylpiperidine) cannot be substituted without complete redesign of the synthetic route.
| Evidence Dimension | Synthetic pathway relevance to FDA-approved drug manufacture |
|---|---|
| Target Compound Data | Designated starting material for remifentanil (Ultiva) synthesis; 90% yield in anilino-nitrile formation via Strecker condensation |
| Comparator Or Baseline | Alternative piperidone regioisomers (e.g., 1-benzylpiperidin-3-one, CAS 50606-58-1) or reduced analogues (e.g., 4-benzylpiperidine) lacking 4-oxo functionality |
| Quantified Difference | Target compound enables validated 3-step synthetic sequence to remifentanil intermediates; comparators lack essential 4-oxo reactivity required for Horner-Emmons condensation |
| Conditions | Horner-Emmons condensation; Strecker-type condensation with aniline/HCN; Pd/C hydrogenation with concomitant N-debenzylation |
Why This Matters
Procurement of this specific intermediate is required for executing literature-validated synthetic routes to remifentanil and related fentanyl analogues; substitution with regioisomers or reduced analogues necessitates route redevelopment.
- [1] Végh D, et al. Diverse synthetic approaches to 3-arylmethylidene- and bis-3,5-arylmethylidene-N-benzylpiperidin-4-ones with thiophene scaffolds: The comparative experimental study. J Mol Struct. 2025. View Source
- [2] Buzas A, Merour JY, Ollivier R. Benzhydryloxyethylpiperidine derivatives, process for their preparation and pharmaceutical compositions. EP 0259227; US 4983614. View Source
- [3] Kiricojevic VD, Ivanovic MD, Micovic IV, et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J Serb Chem Soc. 2002;67(12):793-802. View Source
